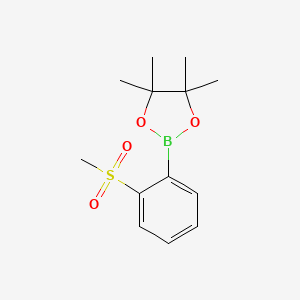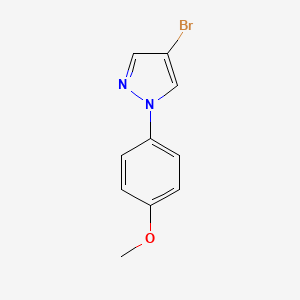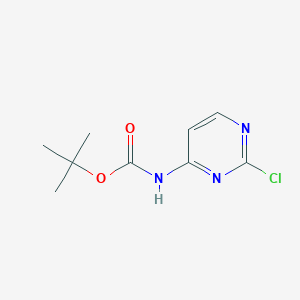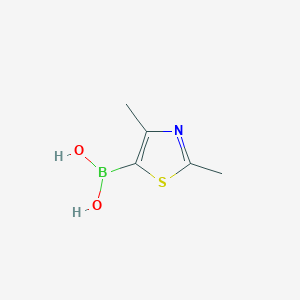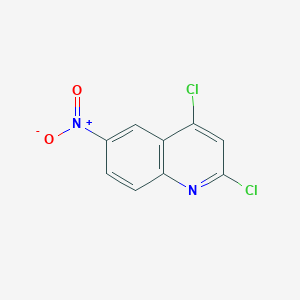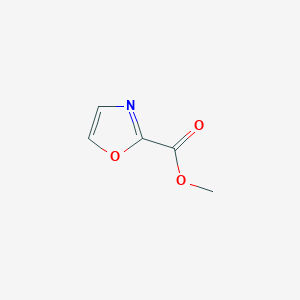![molecular formula C8H4BrF3N2 B1395751 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-71-9](/img/structure/B1395751.png)
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring .Physical And Chemical Properties Analysis
“4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a liquid at room temperature . It has a molecular weight of 226 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
- The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to optimize the geometric structure, and the non-linear optical (NLO) properties were determined, indicating potential applications in materials science (Vural & Kara, 2017).
Synthetic Methodologies
- A novel azirine strategy was developed for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing a method to incorporate the trifluoromethyl group into aminopyrroles, which could be valuable in developing new organic compounds (Khlebnikov et al., 2018).
- An orthogonal synthetic approach allowed for the creation of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, demonstrating the flexibility of pyridine derivatives as building blocks for complex structures, potentially useful in coordination chemistry and materials science (Ruiz-Crespo et al., 2022).
Applications in Organic Chemistry and Materials Science
- The displacement of iodine by in situ generated (trifluoromethyl)copper was successfully extended to the pyridine series, leading to 2-(trifluoromethyl)pyridines, demonstrating a method for introducing trifluoromethyl groups into heterocyclic compounds, which could be crucial for developing new materials and organic molecules (Cottet & Schlosser, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQCJUOLKGWKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







